4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate
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Overview
Description
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, a methoxy group, and a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves multiple steps. One common method includes the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoranesulfonate.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.
4-[(Dimethylamino)methyl]-2-methoxyphenol: A precursor in the synthesis of the target compound with similar structural features.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with comparable functional groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
Molecular Formula |
C10H14FNO4S |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1-fluorosulfonyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H14FNO4S/c1-12(2)7-8-4-5-9(10(6-8)15-3)16-17(11,13)14/h4-6H,7H2,1-3H3 |
InChI Key |
ZIGSBZJVRVWRPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OS(=O)(=O)F)OC |
Origin of Product |
United States |
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